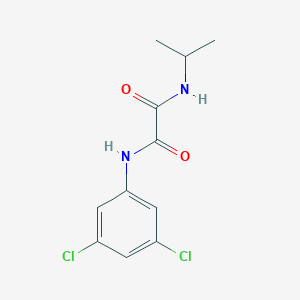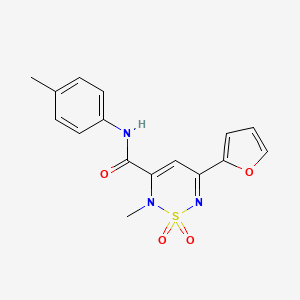
N-(3,5-dichlorophenyl)-N'-isopropylethanediamide
Overview
Description
N-(3,5-dichlorophenyl)-N'-isopropylethanediamide, also known as A77 1726, is a small molecule drug that has been extensively studied for its potential therapeutic applications. A77 1726 is a metabolite of leflunomide, an immunosuppressive drug used to treat rheumatoid arthritis. A77 1726 has been found to have anti-inflammatory, immunomodulatory, and antiproliferative properties, making it a promising candidate for the treatment of various diseases.
Scientific Research Applications
Disruptor of Mycobacterial Energetics
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho [1,2-d]thiazol-2-amine, a derivative of N-(3,5-dichlorophenyl)-N’-isopropylethanediamide, has been found to disrupt mycobacterial energetics . This compound affects the energy production of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Efflux Inhibitor
This compound has been studied as an efflux inhibitor (EI), which can slow down the emergence of resistance and have positive effects on the duration of the treatment . EIs are therapeutic tools that boost existing treatments rather than replacing them .
Structure-Activity Relationships (SAR) Analysis
The compound has been used in SAR analysis to understand its toxicity and drug-likeness . SAR analysis helps in the development of derivatives with balanced efflux inhibitory characteristics, tolerable toxicity, and drug-like physicochemical features .
Nephrotoxicity Studies
N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid (2-NDHSA), a metabolite of N-(3,5-dichlorophenyl)-N’-isopropylethanediamide, has been used in studies to understand the role of stereochemistry in nephrotoxicity . These studies help in understanding the mechanisms of drug-induced kidney injury .
Agricultural Fungicide
N-(3,5-Dichlorophenyl)succinimide (NDPS), a related compound, was originally developed as an agricultural fungicide . The metabolism-dependent renal damage caused by NDPS in rats indicates that hydroxylated metabolites might be involved in the nephrotoxic response .
Metabolism and Disposition Studies
The compound and its metabolites have been used in in vivo metabolism and disposition studies . These studies help in understanding the metabolic pathways and the fate of the compound in the body .
Mechanism of Action
Target of Action
A structurally similar compound, n-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, has been reported to affect mycobacterium tuberculosis energetics . Another compound, (3S)-1-CYCLOHEXYL-N-(3,5-DICHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE, has been reported to target Enoyl-[acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis .
Mode of Action
Based on the structurally similar compounds, it can be hypothesized that it may interact with its targets and disrupt the normal functioning of the organism, leading to changes in its energetics .
Biochemical Pathways
It can be inferred that the compound may interfere with the energy metabolism of mycobacterium tuberculosis, given the reported effects of structurally similar compounds .
Result of Action
Based on the reported effects of structurally similar compounds, it can be inferred that the compound may lead to disruptions in the energy metabolism of mycobacterium tuberculosis .
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-6(2)14-10(16)11(17)15-9-4-7(12)3-8(13)5-9/h3-6H,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSYWDQOTUZGEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC(=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-N'-propan-2-yloxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B4767021.png)
![5-propyl-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-3-thiophenecarbohydrazide](/img/structure/B4767023.png)
![4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4767034.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B4767054.png)
![4-(4-morpholinylmethyl)-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4767059.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4767072.png)

![2-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B4767083.png)


![5-{4-[(3-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4767111.png)
![N-[3-(tert-butylamino)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4767119.png)
![methyl 2-{3-[(2-bromophenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4767120.png)
![1-[2-(4-fluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4767130.png)